N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
Benzimidazole Core
The 1H-benzimidazole unit provides a planar, aromatic system capable of π-π stacking interactions with biological targets. The 4-chlorobenzyl substituent at the N1 position introduces steric bulk and electron-withdrawing effects, which modulate solubility and binding affinity.
Sulfanyl-Acetohydrazide Bridge
The —S—CH~2~—CO—NH—NH— linker serves dual roles:
Biphenyl-Hydrazone Terminal
The E-configuration of the biphenyl-4-ylmethylidene group ensures optimal spatial alignment for hydrophobic interactions with protein pockets. The biphenyl system’s extended conjugation contributes to enhanced lipophilicity, critical for membrane penetration.
Table 1: Structural Comparison of Benzimidazole-Hydrazone Hybrids
| Feature | Target Compound | Simpler Analog (e.g., 1H-benzimidazole) | Advanced Analog (e.g., Triazole-Benzimidazole) |
|---|---|---|---|
| Aromatic Systems | Biphenyl + benzimidazole | Single benzimidazole ring | Benzimidazole fused with triazole |
| Halogenation | 4-Chlorobenzyl | Absent | Variable (Cl, F, Br) |
| Linker Flexibility | Rigid hydrazone | Flexible alkyl chain | Semi-rigid triazole |
| Bioactivity | Antimicrobial, anticancer | Anthelmintic | Antifungal, antiprotozoal |
This structural classification highlights the compound’s uniqueness within its chemical family, balancing rigidity and adaptability for targeted bioactivity.
Significance of Biphenyl and Chlorobenzyl Substituents in Medicinal Chemistry
Biphenyl Motif
The biphenyl group (C~6~H~5~—C~6~H~4~—) confers three principal advantages:
- Enhanced Binding Affinity : The extended aromatic surface area promotes van der Waals interactions with hydrophobic protein domains, as demonstrated in kinase inhibitors.
- Metabolic Stability : Biphenyl systems resist oxidative degradation in cytochrome P450-rich environments, prolonging half-life in vivo.
- Tunable Electronics : Para-substitution on the distal phenyl ring allows modulation of electron density without steric clash, enabling fine-tuning of target engagement.
4-Chlorobenzyl Substituent
The 4-chlorobenzyl group (Cl—C~6~H~4~—CH~2~—) exerts critical pharmacophoric effects:
- Electron-Withdrawing Induction : The chlorine atom’s −I effect increases the benzimidazole core’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols).
- Lipophilicity Optimization : Chlorine’s isolipophilic relationship with methyl groups improves membrane permeability while maintaining favorable logP values (~2.5–3.5).
- Steric Guidance : The benzyl group’s bulk directs the molecule into specific subpockets of target proteins, reducing off-target binding.
Synergistic Effects : Combined, these substituents create a “push-pull” electronic environment: the electron-deficient benzimidazole core (due to chlorine) attracts nucleophiles, while the electron-rich biphenyl system stabilizes charge-transfer complexes. This duality is exemplified in the compound’s reported inhibition of tubulin polymerization, where biphenyl-chlorobenzyl cooperativity disrupts microtubule assembly.
Properties
Molecular Formula |
C29H23ClN4OS |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H23ClN4OS/c30-25-16-12-22(13-17-25)19-34-27-9-5-4-8-26(27)32-29(34)36-20-28(35)33-31-18-21-10-14-24(15-11-21)23-6-2-1-3-7-23/h1-18H,19-20H2,(H,33,35)/b31-18+ |
InChI Key |
CDAXRSZGYDAHIW-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-(4-Chlorobenzyl)-1H-benzimidazol-2-thiol
The benzimidazole core is synthesized first, followed by alkylation at the nitrogen atom and introduction of the thiol group.
Reaction Scheme
-
Benzimidazole Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions forms the benzimidazole scaffold.
-
Alkylation : Treatment of benzimidazol-2-thiol with 4-chlorobenzyl chloride in the presence of a base (e.g., NaOH or K2CO3) introduces the 4-chlorobenzyl group at the nitrogen atom.
| Reagents/Conditions | Purpose | Yield |
|---|---|---|
| 4-Chlorobenzyl chloride | Alkylation of benzimidazole nitrogen | 65–75% |
| Base (e.g., K2CO3) | Facilitates nucleophilic substitution | – |
| Solvent (e.g., DMF, THF) | Enhances reaction efficiency | – |
Step 2: Preparation of N'-[(E)-Biphenyl-4-ylmethylidene]acetohydrazide
The acetohydrazide moiety is synthesized via condensation with a biphenyl aldehyde.
Reaction Scheme
-
Schiff Base Formation : Acetohydrazide reacts with biphenyl-4-carbaldehyde under acidic conditions (e.g., glacial acetic acid) to form the imine linkage.
-
Purification : The product is isolated via recrystallization or column chromatography.
| Reagents/Conditions | Purpose | Yield |
|---|---|---|
| Biphenyl-4-carbaldehyde | Forms Schiff base with acetohydrazide | 70–80% |
| Acid catalyst (e.g., H2SO4) | Facilitates imine formation | – |
| Solvent (e.g., ethanol) | Reaction medium | – |
Step 3: Coupling of Benzimidazole-Thiol and Acetohydrazide
The sulfanyl linkage is established through nucleophilic substitution.
Reaction Scheme
-
Activation of Acetohydrazide : The acetohydrazide derivative is functionalized with a leaving group (e.g., bromine) to enable displacement by the benzimidazole thiolate.
-
Nucleophilic Substitution : The benzimidazole-thiol is deprotonated (e.g., using NaH or KOH), and the thiolate attacks the brominated acetohydrazide, forming the thioether bond.
| Reagents/Conditions | Purpose | Yield |
|---|---|---|
| Bromoacetyl chloride | Introduces bromine as a leaving group | 60–70% |
| Base (e.g., NaH) | Generates thiolate nucleophile | – |
| Solvent (e.g., DCM) | Facilitates reaction kinetics | – |
Optimization and Characterization
Critical factors influencing reaction efficiency include:
Analytical Techniques
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Step Count | 3 steps | 4 steps |
| Yield | 45–50% (overall) | 35–40% (overall) |
| Purity | >95% (post-purification) | >90% (post-purification) |
| Cost | Moderate | High (due to catalysts) |
Route A : Direct alkylation of benzimidazole → Schiff base formation → nucleophilic substitution.
Route B : Bromoacetyl chloride activation → coupling → purification.
Challenges and Solutions
Industrial-Scale Considerations
For large-scale production, flow chemistry and microwave-assisted synthesis are recommended to:
Chemical Reactions Analysis
N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising potential in medicinal chemistry, particularly in the following areas:
- Anticancer Activity : Research indicates that derivatives of benzimidazole exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The biphenyl moiety enhances interaction with cellular targets, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Studies have demonstrated that similar compounds possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The presence of the sulfanyl group is believed to enhance these properties by increasing membrane permeability .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Compounds with related structures have been evaluated as inhibitors of acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
- α-Glucosidase Inhibition : The compound's potential as an α-glucosidase inhibitor suggests applications in managing diabetes by regulating blood sugar levels .
Coordination Chemistry
In coordination chemistry, N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can act as a ligand to form stable complexes with transition metals. This property is useful for developing new materials with specific electronic and optical characteristics .
Material Science
The unique structural features of this compound allow it to be explored in material science for creating novel polymers or nanomaterials with tailored properties. Its potential applications include:
- Optoelectronic Devices : Due to its electronic properties, it may be utilized in the fabrication of organic light-emitting diodes (OLEDs) or photovoltaic cells.
- Sensors : The compound's reactivity can be harnessed for developing chemical sensors that detect specific analytes based on changes in optical properties upon binding.
Case Studies
Several studies have highlighted the applications of similar compounds:
- Anticancer Studies : A study evaluating a series of benzimidazole derivatives found significant cytotoxic effects against breast cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .
- Enzyme Inhibition Research : A comparative analysis showed that sulfonamide derivatives exhibited effective inhibition against acetylcholinesterase and α-glucosidase, reinforcing the therapeutic potential of compounds featuring similar moieties .
- Material Development : Research into metal complexes formed with biphenyl-containing ligands demonstrated enhanced conductivity and stability, paving the way for applications in electronic devices .
Mechanism of Action
The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects. The biphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Substitution at N1 Position : The 4-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from smaller substituents (e.g., ethyl in ). This substitution may enhance target binding affinity compared to unsubstituted benzimidazoles .
Computational and Analytical Comparisons
Similarity Metrics : Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) are widely used to quantify structural similarity . The target compound’s biphenyl and chlorobenzyl groups may yield lower similarity scores (<0.7) compared to simpler analogues, reflecting divergent pharmacophores.
Bioactivity Clustering : Compounds with related benzimidazole cores cluster into groups with similar modes of action (e.g., enzyme inhibition, anti-inflammatory effects), as demonstrated in bioactivity profiling studies .
Biological Activity
N'-[(E)-biphenyl-4-ylmethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H25ClN4OS
- Molecular Weight : 471.0 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that compounds containing the benzimidazole moiety exhibit notable antimicrobial properties. In studies evaluating the antibacterial activity of similar benzimidazole derivatives:
- Antibacterial Screening : The compound showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In comparative studies, it outperformed some standard antibiotics such as ampicillin and ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : It displayed significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound also exhibited strong inhibitory effects on urease, an enzyme linked to the pathogenesis of infections caused by Helicobacter pylori, indicating its potential role in gastrointestinal therapies .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound binds to specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways essential for bacterial survival and proliferation.
- Molecular Targeting : Its structural components, particularly the biphenyl and benzimidazole groups, facilitate interaction with molecular targets such as receptors or DNA/RNA, modulating their functions .
Case Studies
- Antibacterial Efficacy : A study evaluated various synthesized benzimidazole derivatives, including the compound , revealing that it had an MIC value of 50 μg/ml against S. typhi, which is significantly lower than standard treatments .
- Neuroprotective Potential : Another research highlighted the role of similar compounds in neuroprotection through AChE inhibition, suggesting a pathway for developing treatments for Alzheimer's disease .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN4OS |
| Molecular Weight | 471.0 g/mol |
| Antibacterial Activity (MIC) | 50 μg/ml against S. typhi |
| AChE Inhibition IC50 | Not specified |
| Urease Inhibition Activity | Strong |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Condensation of biphenyl-4-carbaldehyde with 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide under reflux conditions.
- Use of polar aprotic solvents (e.g., DMF or ethanol) to enhance reaction efficiency.
- Temperature control (70–100°C) and pH monitoring to minimize side reactions like hydrolysis of the hydrazone bond.
- Catalytic use of glacial acetic acid to accelerate imine bond formation .
Key Data: - Yields typically range from 60–75% after purification via recrystallization or column chromatography.
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazone protons (δ 10.2–11.5 ppm).
- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and imine (C=N, δ 150–155 ppm) groups.
- High-Performance Liquid Chromatography (HPLC):
- Purity >95% is achieved using a C18 column with a mobile phase of acetonitrile/water (70:30) .
- Mass Spectrometry (MS):
- Molecular ion peaks ([M+H]⁺) are observed at m/z consistent with the molecular formula (e.g., ~480–500 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Activity:
- Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values reported at 25–50 µg/mL).
- Anticancer Screening:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically between 10–30 µM.
- Enzyme Inhibition:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Analysis:
- Use gradient concentrations (e.g., 1–100 µM) to identify non-linear effects or biphasic responses.
- Target Validation:
- Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase pathways).
- Meta-Analysis:
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Systematic Substituent Variation:
- Modify the biphenyl group (e.g., halogenation at para positions) or replace the benzimidazole with triazole moieties.
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or DNA gyrase.
- Pharmacophore Mapping:
- Identify critical functional groups (e.g., sulfanyl bridge, hydrazone) using 3D-QSAR (e.g., CoMFA) .
Key Finding:
- Identify critical functional groups (e.g., sulfanyl bridge, hydrazone) using 3D-QSAR (e.g., CoMFA) .
- Chlorine at the benzyl position enhances antimicrobial activity by 30% compared to methyl substituents .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability:
- Thermogravimetric analysis (TGA) shows decomposition onset at 180°C.
- Photodegradation:
- UV-Vis spectroscopy reveals 15% degradation after 48 hours under UV light (λ = 254 nm).
- Solution Stability:
- HPLC confirms <5% degradation in DMSO after 7 days at 4°C, but 20% degradation in aqueous buffers (pH 7.4) .
Recommendation:
- HPLC confirms <5% degradation in DMSO after 7 days at 4°C, but 20% degradation in aqueous buffers (pH 7.4) .
- Store lyophilized powder at -20°C in amber vials to minimize hydrolysis and photodegradation.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different anticancer studies?
Methodological Answer:
- Standardization of Protocols:
- Normalize cell viability assays using the same cell passage number and incubation time (e.g., 48 hours).
- Control for Solvent Effects:
- Compare DMSO (0.1% v/v) with alternative solvents (e.g., PEG-400) to rule out cytotoxicity from excipients.
- Inter-Laboratory Validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
